![molecular formula C19H13BrClN3S B2491850 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 683257-85-4](/img/structure/B2491850.png)
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals known for their unique structural frameworks, often containing heterocyclic elements like thiazoles that exhibit a range of biological and chemical properties. The compound's synthesis and structural elucidation provide insight into its potential chemical reactivity and applications in various fields of chemistry and biochemistry.
Synthesis Analysis
The synthesis of related thiazole derivatives involves multi-step chemical reactions, starting from basic building blocks to form the core structure, followed by functionalization to introduce specific groups like bromophenyl and chloro-methylphenyl moieties. Techniques such as condensation, cyclization, and substitution reactions are commonly employed (Milinkevich et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, IR) are pivotal in determining the molecular structure, confirming the connectivity of the atoms, and understanding the stereochemistry of the compound. The presence of bromo and chloro substituents influences the electron density and molecular geometry, impacting the compound's reactivity and interaction with biological targets (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The compound's reactivity is characterized by its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites such as the nitrile group and halogen atoms. These properties enable the synthesis of a wide array of derivatives with potential pharmacological activities (Rodrigues & Bhalekar, 2015).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions and its suitability for specific applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into its thermal stability and decomposition patterns (Chruszcz et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability in various solvents, are defined by the compound's functional groups. Understanding these properties is essential for predicting its behavior in chemical syntheses and interactions with biological systems (Lei et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure
- Frolov et al. (2005) explored the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, including compounds structurally similar to the chemical , with lithium aluminum hydride, revealing the potential for creating prop-1-ene derivatives (Frolov et al., 2005).
Molecular Dynamics and Quantum Chemical Studies
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives to predict their corrosion inhibition performances, which is relevant for the understanding of similar compounds (Kaya et al., 2016).
Pharmaceutical Research and Bioactivity
- Rodrigues and Bhalekar (2015) synthesized and evaluated the biological efficacy of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, indicating the compound's relevance in pharmaceutical research (Rodrigues & Bhalekar, 2015).
Crystallography and Material Science
- Iyengar et al. (2005) discussed the crystal structure of 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, a related compound, which has implications in material science and crystallography (Iyengar et al., 2005).
Antimicrobial Properties
- Uwabagira et al. (2018) researched the antibacterial activity of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a derivative of the compound , demonstrating its relevance in the development of new antimicrobial agents (Uwabagira et al., 2018).
Cardiovascular Research
- Drapak et al. (2019) investigated 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines for potential antihypertensive and cardiotropic effects, which is significant for cardiovascular research (Drapak et al., 2019).
Propiedades
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-chloro-2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3S/c1-12-5-6-16(21)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)7-13/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKXTKQXEYRIGL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


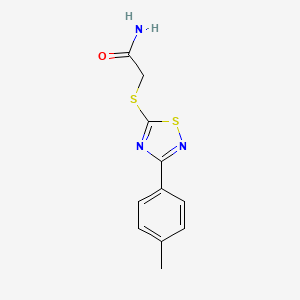
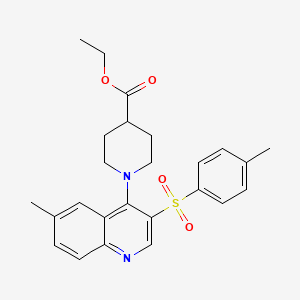
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)

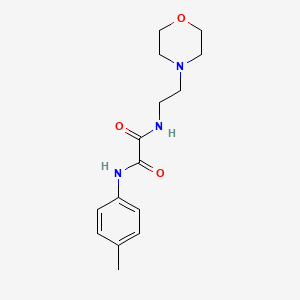
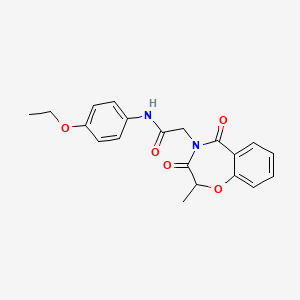
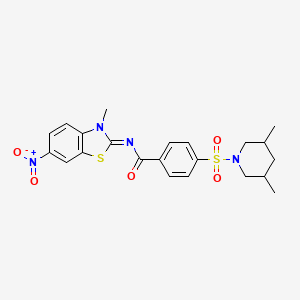
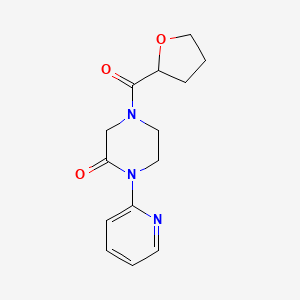
![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)

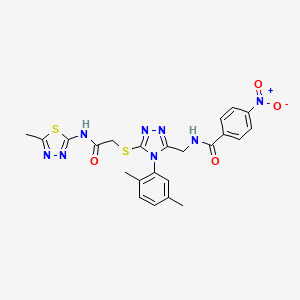

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)